molecular formula C21H20N2OS2 B2818277 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686770-90-1

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2818277
CAS No.: 686770-90-1
M. Wt: 380.52
InChI Key: VOTMGOBRQCMPIS-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its molecular formula is C22H22N2O2S2 (molecular weight: 410.55 g/mol), as inferred from structurally similar analogs in the literature . Key structural features include:

  • Thieno[3,2-d]pyrimidin-4-one scaffold: A bicyclic system with a ketone group at position 2.
  • 3-Phenyl substitution: A phenyl group at position 3, contributing to aromatic interactions.
  • 2-[(2,5-Dimethylphenyl)methyl]sulfanyl group: A sulfur-linked 2,5-dimethylbenzyl substituent at position 2, enhancing lipophilicity and steric bulk.

Synthetic routes for thienopyrimidinones typically involve cyclization reactions using phosphorus oxychloride (POCl3) or formamide under mild conditions .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c1-14-8-9-15(2)16(12-14)13-26-21-22-18-10-11-25-19(18)20(24)23(21)17-6-4-3-5-7-17/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTMGOBRQCMPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating under reflux with methanol sodium (MeONa) in butanol (BuOH), leading to the selective formation of the desired thienopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Reaction TypeReagents/ConditionsProduct(s) FormedYield Range*Source
Sulfoxide formationH₂O₂ (30%) in glacial acetic acidCorresponding sulfoxide derivative60–75%
Sulfone formationmCPBA (excess) in dichloromethaneCorresponding sulfone derivative45–65%

*Yields based on structurally analogous compounds.

The oxidation state significantly impacts biological activity, with sulfones generally exhibiting enhanced metabolic stability compared to sulfides.

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom acts as a nucleophile, enabling alkylation/arylation reactions:

Reaction TypeReagents/ConditionsProduct(s) FormedKey ObservationsSource
S-AlkylationAlkyl halides, Cs₂CO₃, DMF, 25°C, 24 hAlkyl-thioether derivativesHigh regioselectivity observed
S-ArylationArylboronic acids, Cu(OAc)₂, DMF, 80°CAryl-thioether derivativesRequires catalytic copper salts

Example: Reaction with 2-bromoacetophenone in DMF with cesium carbonate yields alkylated products via SN₂ mechanism.

Ring Functionalization of the Pyrimidinone Core

The pyrimidin-4-one ring participates in condensation and ring-opening reactions:

Reaction TypeReagents/ConditionsProduct(s) FormedNotesSource
Schiff base formationPrimary amines, ethanol, refluxImine-linked derivativespH-dependent reaction kinetics
AminolysisAmmonia (NH₃), THF, 60°C4-Aminothienopyrimidine analogsRequires prolonged heating

The carbonyl group at position 4 is particularly reactive toward nucleophiles like amines, enabling diversification of the core structure.

Reduction Reactions

Controlled reduction modifies the pyrimidinone ring:

Reaction TypeReagents/ConditionsProduct(s) FormedSelectivitySource
NaBH₄ reductionNaBH₄, ethanol, 45–50°CDihydrothienopyrimidin-4-ol derivativesSelective reduction of C=O to C-OH
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanolTetrahydrothienopyrimidine derivativesFull saturation of the thiophene ring

Reduction with NaBH₄ preserves the sulfanyl group while converting the ketone to a secondary alcohol .

Electrophilic Aromatic Substitution

The 2,5-dimethylphenyl and phenyl substituents undergo halogenation/nitration:

Reaction TypeReagents/ConditionsProduct(s) FormedPositional PreferenceSource
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted aryl derivativesPara to methyl groups
BrominationBr₂, FeBr₃, CH₂Cl₂Bromo-substituted aryl derivativesOrtho/para orientation

Electron-donating methyl groups direct electrophiles to para positions on the aromatic rings.

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProduct(s) FormedCatalytic SystemSource
Suzuki-MiyauraArylboronic acids, Pd(PPh₃)₄, K₂CO₃, DMEBiaryl-thienopyrimidine hybridsRequires inert atmosphere
SonogashiraTerminal alkynes, PdCl₂(PPh₃)₂, CuIAlkynyl-substituted derivativesCo-catalyzed with copper

These reactions enable the introduction of diverse aryl/alkynyl groups at the thiophene moiety.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Thieno[3,2-d]pyrimidine derivatives have demonstrated significant antimicrobial properties. A study indicated that compounds with similar structures exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of metabolic pathways essential for microbial survival .
  • Anticancer Potential
    • The compound has been evaluated for its anticancer properties. Research suggests that thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have shown effectiveness against breast and prostate cancer cell lines by targeting specific signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects
    • Compounds in this class have been reported to exhibit anti-inflammatory activities. They act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This property makes them potential candidates for treating inflammatory diseases like arthritis .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thieno[3,2-d]pyrimidine derivatives revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. This suggests that the compound could be further developed as a therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Pharmacological Notes References
Target Compound C22H22N2O2S2 410.55 3-Phenyl, 2-[(2,5-dimethylphenyl)methyl]sulfanyl N/A N/A
3-(3,5-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]sulfanyl analog C21H19FN2OS2 398.52 3-(3,5-Dimethylphenyl), 2-[(3-fluorophenyl)methyl]sulfanyl N/A Research use only
2-[(4-Chlorophenyl)methyl]sulfanyl-3-(2-methoxyphenyl) analog C19H16ClN2O2S2 403.94 2-[(4-Chlorophenyl)methyl]sulfanyl, 3-(2-methoxyphenyl) N/A Zinc inhibitor (ZINC2719849)
Q1/20 (2-[(4-Methylphenyl)methyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one) C16H16N2OS2 316.44 Cyclopentane-fused core, 4-methylbenzylsulfanyl N/A MMP inhibitor candidate
5-(2-Chlorophenyl)-3-(2-methoxyphenyl)-2-sulfanyl analog C19H13ClN2O2S2 409.96 5-(2-Chlorophenyl), 3-(2-methoxyphenyl), 2-sulfanyl N/A Parchem research chemical
Key Observations:
  • Lipophilicity : The target compound’s 2,5-dimethylbenzyl group increases hydrophobicity compared to halogenated (e.g., 4-chloro in ) or methoxy-substituted analogs.
  • Steric Effects : The 2,5-dimethylphenyl group introduces greater steric hindrance than smaller substituents like fluorine or methoxy .
  • The target compound’s bioactivity remains uncharacterized but merits investigation.

Spectroscopic and Analytical Data

  • IR/NMR Trends : Sulfanyl (S–H) stretches in IR typically appear at 1247–1671 cm⁻¹ , while aromatic protons in NMR resonate between δ 6.84–8.97 ppm . The target compound’s spectral data are unreported but expected to align with these ranges.
  • Mass Spectrometry: Thienopyrimidinones often exhibit strong molecular ion peaks in EI-MS, as seen in analogs with molecular weights 375–410 g/mol .

Biological Activity

The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is part of a class of thienopyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a thieno[3,2-d]pyrimidine core structure, which has been widely studied for its pharmacological potential. The synthesis typically involves multi-step reactions that include cyclization and substitution processes to introduce various functional groups that enhance biological activity.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant inhibitory effects against various cancer cell lines. For instance:

  • In vitro studies have shown that related compounds can inhibit tumor cell growth effectively. A study evaluated a series of thieno[2,3-d]pyrimidinone derivatives and found that certain compounds exhibited better inhibitory activities against HepG2 (liver cancer), MCF-7 (breast cancer), and BGC-823 (gastric cancer) cell lines compared to controls .
  • Another study focused on EZH2 inhibitors derived from thieno[3,2-d]pyrimidines demonstrated promising antitumor activity with compounds showing IC50 values as low as 0.55 µM against specific lymphoma cell lines, indicating strong potential for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine derivatives have also been extensively documented:

  • Compounds related to the target molecule have shown broad-spectrum antimicrobial activity against various pathogens. For example, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated significant inhibitory effects .
  • A review highlighted that pyrimidine derivatives possess a range of pharmacological activities including antibacterial and antifungal effects. The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrimidine ring enhance antimicrobial efficacy against resistant strains of bacteria and fungi .

Table 1: Summary of Biological Activities

Compound Activity Type Target/Cell Line IC50/MIC Values Reference
Compound 12eAntitumorSU-DHL-60.55 µM
Compound 6bAntitumorHepG2Not specified
Compound 3hAntimicrobialMRSAMIC 1 µg/mL
Compound 9fAntifungalCandida aurisGreater than fluconazole

The biological activities of thienopyrimidine derivatives are often attributed to their ability to interact with specific molecular targets within cells:

  • Antitumor Mechanism : The inhibition of EZH2 is a notable mechanism through which these compounds exert their anticancer effects. EZH2 is a histone methyltransferase involved in gene silencing and cancer progression. Inhibition leads to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
  • Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The presence of electron-withdrawing groups enhances the lipophilicity and penetration ability of these compounds into microbial cells .

Q & A

What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of precursors like 2-aminothiophene derivatives. Key steps include:

  • Thioether linkage introduction : Reaction of a thiol-containing intermediate (e.g., (2,5-dimethylphenyl)methanethiol) with a halogenated pyrimidinone under basic conditions (e.g., NaH in DMF) .
  • Phenyl group incorporation : Suzuki-Miyaura coupling or nucleophilic substitution for the 3-phenyl group, requiring palladium catalysts or elevated temperatures .
    Critical conditions :
  • Solvent choice (DMF or ethanol for polar aprotic/protic environments).
  • Temperature control (reflux at 80–100°C for cyclization; room temperature for milder substitutions) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

How can researchers resolve contradictions in reported yields or purity across different synthetic protocols?

Answer:
Contradictions often arise from variations in:

  • Catalyst efficiency : Palladium-based catalysts (e.g., Pd/C) may improve coupling reaction yields compared to non-catalytic methods .
  • Solvent polarity : DMF enhances solubility of intermediates but may increase side reactions vs. ethanol .
  • Reaction time : Prolonged heating (12–24 hrs) can degrade sensitive intermediates, reducing yield .
    Methodological resolution :
  • Use design of experiments (DoE) to statistically optimize parameters (e.g., temperature, solvent, time).
  • Validate purity via HPLC and NMR to identify by-products (e.g., unreacted thiol or oxidized sulfone derivatives) .

What advanced techniques are recommended for structural elucidation and conformation analysis?

Answer:

  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the thienopyrimidine core and substituents .
  • Dynamic NMR : Detects rotational barriers in the sulfanyl-methyl linkage at low temperatures .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₂H₂₁N₂OS₂) with <2 ppm error .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) for reactivity studies .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:
Focus on modifying:

  • Sulfanyl substituents : Replace (2,5-dimethylphenyl)methyl with fluorinated or electron-deficient aryl groups to assess steric/electronic effects on target binding .
  • Thienopyrimidine core : Introduce methyl or nitro groups at the 5- or 6-positions to modulate ring planarity and π-π stacking .
    Methodology :
  • Synthesize derivatives via parallel synthesis.
  • Test in vitro activity (e.g., kinase inhibition assays) and correlate with computed descriptors (e.g., logP, polar surface area) .

What in vitro and in vivo assays are suitable for evaluating its biological activity?

Answer:

  • In vitro :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., EGFR kinase inhibition with ATP-competitive probes) .
    • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • In vivo :
    • Pharmacokinetics : Assess oral bioavailability in rodent models via LC-MS/MS plasma analysis .
    • Xenograft models : Evaluate tumor growth inhibition in nude mice with dose-response profiling .

What computational strategies are effective for predicting target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB IDs for kinases) .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical residue interactions .
  • Pharmacophore modeling : Align derivatives with known inhibitors to map essential features (e.g., hydrogen bond acceptors near the pyrimidinone carbonyl) .

How can researchers address challenges in solubility and formulation for biological testing?

Answer:

  • Solubility enhancement :
    • Use co-solvents (e.g., DMSO:PEG 400 mixtures) for in vitro assays .
    • Nanoformulation: Encapsulate in PLGA nanoparticles to improve aqueous dispersion .
  • Stability testing :
    • Monitor degradation under physiological pH (7.4) via UV-Vis spectroscopy.
    • Identify hydrolytically sensitive sites (e.g., sulfanyl linkage) using accelerated stability studies .

What are the best practices for validating target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • RNAi knockdown : Silence putative targets (e.g., EGFR) and assess compound efficacy loss .
  • Immunofluorescence : Localize compound effects (e.g., apoptosis markers like cleaved caspase-3) .

How can metabolomic studies elucidate off-target effects or toxicity?

Answer:

  • LC-MS-based metabolomics : Profile changes in glycolysis/TCA cycle intermediates in treated cells vs. controls .
  • Reactive oxygen species (ROS) assays : Use DCFH-DA probes to quantify oxidative stress .
  • Transcriptomics : Pair with RNA-seq to identify dysregulated pathways (e.g., Nrf2-mediated stress response) .

What strategies improve the selectivity of this compound against related kinases or receptors?

Answer:

  • ATP-binding pocket modifications : Introduce bulky groups (e.g., tert-butyl) to exploit hydrophobic regions in specific kinases .
  • Covalent inhibitors : Design derivatives with Michael acceptors (e.g., acrylamides) for irreversible binding to non-conserved cysteine residues .
  • Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify off-targets and refine design .

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